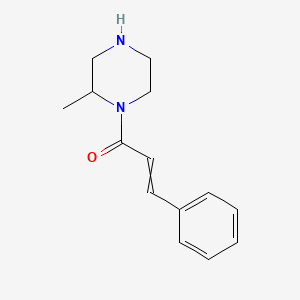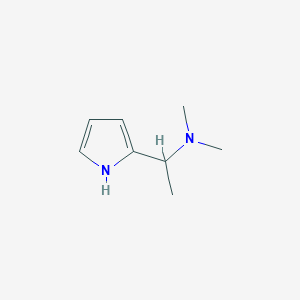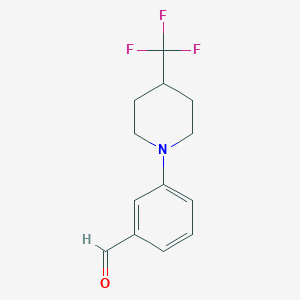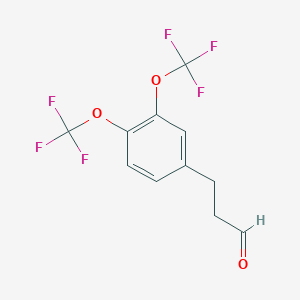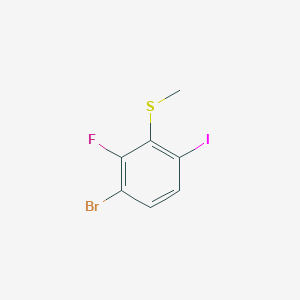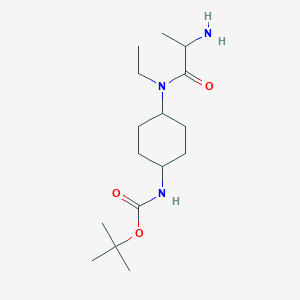
(S)-tert-Butyl (4-(2-amino-N-ethylpropanamido)cyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (4-(2-amino-N-ethylpropanamido)cyclohexyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a cyclohexyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (4-(2-amino-N-ethylpropanamido)cyclohexyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction.
Introduction of the amino group: This step involves the use of reagents such as ammonia or amines under specific conditions.
Attachment of the tert-butyl group: This is usually done through a substitution reaction using tert-butyl halides.
Formation of the carbamate group: This involves the reaction of the amino group with a carbonyl compound such as phosgene or its derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl (4-(2-amino-N-ethylpropanamido)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (4-(2-amino-N-ethylpropanamido)cyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (4-(2-amino-N-ethylpropanamido)cyclohexyl)carbamate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Amino-N-ethylpropanamide
- tert-Butyl carbamate
- Cyclohexylamine derivatives
Uniqueness
(S)-tert-Butyl (4-(2-amino-N-ethylpropanamido)cyclohexyl)carbamate is unique due to its specific combination of functional groups and its stereochemistry. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H31N3O3 |
|---|---|
Peso molecular |
313.44 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate |
InChI |
InChI=1S/C16H31N3O3/c1-6-19(14(20)11(2)17)13-9-7-12(8-10-13)18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21) |
Clave InChI |
YZKQBYNYTQCHEH-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)
![(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)
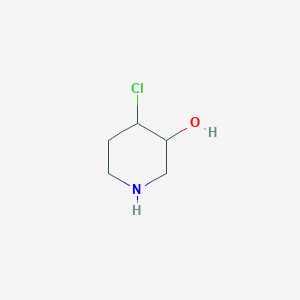
![2,5-dioxopyrrolidin-1-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B14772775.png)
![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-Methylethyl]aMino]Methylene]-beta-oxo-benzenepropanoic Acid Ethyl Ester](/img/structure/B14772782.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)


![tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)
